4-[((E)-2-{2-[(2,2-Diphenylacetyl)amino]acetyl}hydrazono)methyl]benzoic acid
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Overview
Description
4-[((E)-2-{2-[(2,2-Diphenylacetyl)amino]acetyl}hydrazono)methyl]benzoic acid is a complex organic compound with a unique structure that includes a benzoic acid core, hydrazone linkage, and diphenylacetyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[((E)-2-{2-[(2,2-Diphenylacetyl)amino]acetyl}hydrazono)methyl]benzoic acid typically involves multiple steps. One common method includes the following steps:
Formation of the hydrazone linkage: This involves the reaction of a hydrazine derivative with an aldehyde or ketone to form the hydrazone.
Acylation: The hydrazone is then acylated using diphenylacetyl chloride in the presence of a base such as pyridine.
Benzoic acid incorporation:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[((E)-2-{2-[(2,2-Diphenylacetyl)amino]acetyl}hydrazono)methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzoic acid moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
4-[((E)-2-{2-[(2,2-Diphenylacetyl)amino]acetyl}hydrazono)methyl]benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 4-[((E)-2-{2-[(2,2-Diphenylacetyl)amino]acetyl}hydrazono)methyl]benzoic acid involves its interaction with specific molecular targets. The hydrazone linkage allows it to form stable complexes with metal ions, which can inhibit enzyme activity. Additionally, the diphenylacetyl groups may interact with hydrophobic pockets in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-({[(Diphenylacetyl)amino]acetyl}hydrazono)methyl]-2-methoxyphenyl 3-methoxybenzoate
- 4-[(E)-({[(3,4-Dimethoxybenzoyl)amino]acetyl}hydrazono)methyl]-2-methoxyphenyl 4-ethoxybenzoate
Uniqueness
4-[((E)-2-{2-[(2,2-Diphenylacetyl)amino]acetyl}hydrazono)methyl]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its ability to form stable hydrazone linkages and interact with various molecular targets sets it apart from other similar compounds.
Properties
Molecular Formula |
C24H21N3O4 |
---|---|
Molecular Weight |
415.4 g/mol |
IUPAC Name |
4-[(E)-[[2-[(2,2-diphenylacetyl)amino]acetyl]hydrazinylidene]methyl]benzoic acid |
InChI |
InChI=1S/C24H21N3O4/c28-21(27-26-15-17-11-13-20(14-12-17)24(30)31)16-25-23(29)22(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-15,22H,16H2,(H,25,29)(H,27,28)(H,30,31)/b26-15+ |
InChI Key |
WSJGHNBDKOZPLO-CVKSISIWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCC(=O)N/N=C/C3=CC=C(C=C3)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCC(=O)NN=CC3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
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